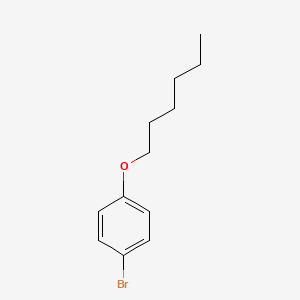

Benzene, 1-bromo-4-(hexyloxy)-

Description

BenchChem offers high-quality Benzene, 1-bromo-4-(hexyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-bromo-4-(hexyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLMJONYGGTHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885487 | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-19-3 | |

| Record name | 1-Bromo-4-(hexyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30752-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030752193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of Benzene, 1-bromo-4-(hexyloxy)-: A Comprehensive Technical Guide

Introduction

Benzene, 1-bromo-4-(hexyloxy)- (CAS No: 30752-19-3), is a significant building block in organic synthesis, particularly in the fields of materials science and medicinal chemistry.[1] Its structure, featuring a brominated phenyl ring coupled with a hexyloxy chain, offers versatile reactivity for the construction of more complex molecules. The bromine atom serves as a handle for various cross-coupling reactions, while the hexyloxy group imparts solubility and can influence the liquid crystalline properties of target compounds. This guide will focus on the most practical and widely employed method for its preparation: the Williamson ether synthesis.

Mechanistic Insights: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for the preparation of symmetrical and unsymmetrical ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In the context of synthesizing Benzene, 1-bromo-4-(hexyloxy)-, the reaction involves the deprotonation of 4-bromophenol to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic primary carbon of an n-hexyl halide, such as 1-bromohexane, displacing the bromide leaving group and forming the desired ether linkage.[4]

The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction, which can become significant with secondary and tertiary alkyl halides.[3] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is preferred as it effectively solvates the cation of the base, leaving the alkoxide nucleophile more exposed and reactive, thereby accelerating the SN2 reaction.[4][5]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Benzene, 1-bromo-4-(hexyloxy)- via the Williamson ether synthesis.

Caption: Synthetic workflow for Benzene, 1-bromo-4-(hexyloxy)-.

Detailed Experimental Protocol

This protocol is adapted from a similar Williamson ether synthesis procedure and is optimized for the synthesis of Benzene, 1-bromo-4-(hexyloxy)-.[6]

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Bromophenol | C₆H₅BrO | 173.01 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

| Deionized Water | H₂O | 18.02 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) as the solvent.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. To this suspension, add 1-bromohexane (1.1 eq) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield Benzene, 1-bromo-4-(hexyloxy)- as a clear liquid.

-

Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[7]

-

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[8]

-

4-Bromophenol: Can cause skin and eye irritation. Ingestion or inhalation may lead to irritation of the respiratory tract.[9]

-

1-Bromohexane: Flammable liquid and vapor. Causes skin and eye irritation.[10]

-

N,N-Dimethylformamide (DMF): A combustible liquid that can cause eye and skin irritation.

-

Diethyl Ether: Highly flammable liquid and vapor. May cause drowsiness or dizziness.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Conclusion

The Williamson ether synthesis provides an efficient and reliable route for the preparation of Benzene, 1-bromo-4-(hexyloxy)-. By carefully controlling the reaction conditions, particularly the choice of a primary alkyl halide and a suitable polar aprotic solvent, high yields of the desired product can be achieved. The protocol and safety information detailed in this guide are intended to provide researchers with a solid foundation for the successful synthesis and handling of this important chemical intermediate.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Williamson Synthesis [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. benchchem.com [benchchem.com]

- 7. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 9. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 1-Bromo-4-(hexyloxy)benzene: Properties, Synthesis, and Applications

Abstract

1-Bromo-4-(hexyloxy)benzene is a versatile aromatic ether that serves as a crucial intermediate in advanced organic synthesis. Characterized by a benzene ring functionalized with a bromine atom and a hexyloxy group in the para positions, its structure offers a unique combination of reactivity and lipophilicity. The bromine atom acts as a key handle for a multitude of cross-coupling reactions, while the hexyloxy chain imparts solubility and influences the material properties of its derivatives. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and key applications in materials science and drug discovery, tailored for researchers and development professionals.

Core Chemical Identity and Properties

1-Bromo-4-(hexyloxy)benzene is an organic compound whose utility stems from its bifunctional nature. The bromine atom is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds, and the hexyloxy group modifies the molecule's physical properties.[1]

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-(hexyloxy)benzene | [2][3][4] |

| Synonyms | p-Bromophenylhexyl ether, 4-Bromophenyl hexyl ether, 1-(4-bromophenoxy)hexane | [2][3][5][6] |

| CAS Number | 30752-19-3 | [2][4][7][8] |

| Molecular Formula | C₁₂H₁₇BrO | [2][3][4][5][7] |

| Molecular Weight | 257.17 g/mol | [2][3][4][7] |

| Appearance | Clear, colorless to pale-yellow liquid | [8] |

| Boiling Point | 154 °C | [5] |

| Density | ~1.23 g/cm³ | [6] |

Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing 1-bromo-4-(hexyloxy)benzene is the Williamson ether synthesis. This pathway is chosen for its high efficiency and the ready availability of starting materials: 4-bromophenol and a suitable hexyl halide, such as 1-bromohexane.

Expert Rationale:

The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating 4-bromophenol with a base, acts as a nucleophile attacking the primary carbon of the 1-bromohexane. Potassium carbonate is an ideal base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol. Acetone is selected as the solvent due to its polarity, which solubilizes the reactants, and its boiling point, which allows for convenient reflux conditions to drive the reaction to completion.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Bromophenol

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of 4-bromophenol).

-

Addition of Alkyl Halide: While stirring, add 1-bromohexane (1.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-bromophenol spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the resulting residue in diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted phenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield 1-bromo-4-(hexyloxy)benzene as a clear liquid.

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic and Analytical Characterization

Validation of the product's identity and purity is paramount. The following spectroscopic signatures are characteristic of 1-bromo-4-(hexyloxy)benzene.

-

¹H NMR (Proton NMR): The spectrum will exhibit distinct signals corresponding to the different proton environments. The aromatic protons will appear as two doublets (an AA'BB' system) between δ 6.8-7.4 ppm, a hallmark of 1,4-disubstitution. The methylene protons adjacent to the ether oxygen (-O-CH₂ -) will present as a triplet around δ 3.9-4.0 ppm. The remaining alkyl protons of the hexyl chain will appear as a series of multiplets between δ 0.9-1.8 ppm, with the terminal methyl group (-CH₃) showing a characteristic triplet around δ 0.9 ppm.

-

¹³C NMR (Carbon NMR): The spectrum will show 10 distinct signals (due to symmetry in the benzene ring). Key signals include the carbon bearing the bromine (C-Br) around δ 113 ppm, the carbon attached to the oxygen (C-O) around δ 158 ppm, and the methylene carbon of the ether linkage (-C H₂-O) around δ 68 ppm.

-

Mass Spectrometry (MS): Electron Ionization (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity (approximately 1:1 ratio), which is definitive proof of the presence of a single bromine atom. The exact mass should correspond to 256.0463 Da.[2]

Chemical Reactivity and Key Applications

The synthetic value of 1-bromo-4-(hexyloxy)benzene lies in the reactivity of the C-Br bond, making it an excellent substrate for organometallic cross-coupling reactions.

Role in Cross-Coupling Reactions

This compound is a staple building block in Suzuki, Stille, Heck, and Sonogashira coupling reactions. These reactions are foundational in modern organic synthesis for creating complex molecular architectures. The bromine atom can be readily substituted with various organic groups (aryl, alkyl, alkynyl) by using a palladium catalyst. This versatility is heavily exploited in both drug discovery and materials science.[1]

Caption: General Scheme for Suzuki Cross-Coupling.

Applications in Materials Science

The rigid aromatic core combined with the flexible hexyloxy chain makes this molecule and its derivatives suitable for applications in liquid crystals and organic electronics.[9][10]

-

Liquid Crystals (LCs): The rod-like shape is a common motif in calamitic (rod-shaped) liquid crystals. The hexyloxy tail influences the melting point and the stability of the mesophases.

-

Organic Light-Emitting Diodes (OLEDs): It serves as a foundational building block for synthesizing larger conjugated molecules that can function as light emitters, charge transporters, or host materials in OLED devices.[1] The purity of the intermediate is critical to achieving the high performance and long operational lifetimes required for modern displays.[1]

Relevance in Drug Development

While not typically an active pharmaceutical ingredient (API) itself, its role as an intermediate is significant. Aryl ethers and biaryl structures are common scaffolds in many therapeutic agents. The ability to use 1-bromo-4-(hexyloxy)benzene to introduce a functionalized phenoxy-hexyl moiety into a larger molecule is a valuable strategy for medicinal chemists seeking to optimize a drug candidate's properties, such as its potency, selectivity, or pharmacokinetic profile.[11]

Safety and Handling

Proper handling is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation Mark) | [8] |

| Signal Word | Warning | [8] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [8] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a cool, dry place away from oxidizing agents.

Conclusion

1-Bromo-4-(hexyloxy)benzene is a high-value chemical intermediate whose importance is rooted in its structural simplicity and synthetic versatility. Its well-defined physicochemical properties and predictable reactivity in cornerstone reactions like Williamson ether synthesis and palladium-catalyzed cross-couplings make it an indispensable tool for researchers. From the development of next-generation OLEDs and liquid crystals to the synthesis of complex molecular targets in drug discovery, this compound provides a reliable and efficient entry point for chemical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Bromo-4-n-hexyloxybenzene, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. 1-Bromo-4-hexyloxybenzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 1-Bromo-4-n-hexyloxybenzene | CAS 30752-19-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. clearsynth.com [clearsynth.com]

- 8. 1-Bromo-4-(hexyloxy)benzene | 30752-19-3 [sigmaaldrich.com]

- 9. 30752-19-3 | 1-Bromo-4-(hexyloxy)benzene | Liquid Crystal (LC) Building Blocks | Ambeed.com [ambeed.com]

- 10. 1-Bromo-4-hexyloxybenzene | 30752-19-3 | TCI AMERICA [tcichemicals.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Nomenclature, Properties, and Synthesis of Brominated Hexyloxybenzene Isomers

Executive Summary: The molecular formula BrC₆H₄O(CH₂)₅CH₃ represents a class of aromatic ether compounds that are valuable intermediates in materials science and medicinal chemistry. Due to the unspecified substitution pattern on the benzene ring, this formula corresponds to three distinct structural isomers: ortho, meta, and para. This guide provides a comprehensive analysis of these isomers, beginning with a systematic determination of their IUPAC names. It further details their physicochemical properties, outlines a robust synthetic protocol based on the Williamson ether synthesis, and discusses their applications, particularly in drug discovery and development. The content herein is curated for researchers, scientists, and professionals who require a deep technical understanding of these versatile chemical building blocks.

Part 1: Systematic IUPAC Nomenclature

The process of assigning a formal name to the structure BrC₆H₄O(CH₂)₅CH₃ requires a systematic application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for substituted aromatic compounds and ethers.

1.1. Deconstruction of the Molecular Formula

-

C₆H₄: This component indicates a disubstituted benzene ring. A benzene ring (C₆H₆) that has two hydrogen atoms replaced by other groups has the formula C₆H₄.

-

Br: A bromine atom, which is named as a "bromo" substituent.

-

-O(CH₂)₅CH₃: This is an ether functional group. The alkyl chain, -(CH₂)₅CH₃, is a straight-chain group with six carbon atoms, known as a hexyl group. When combined with the ether oxygen, it forms a hexyloxy substituent.

1.2. Identification of the Parent Structure and Substituents

According to IUPAC rules, ethers are typically named as alkoxy-substituted alkanes or arenes. The larger of the two groups attached to the oxygen atom is designated as the parent hydrocarbon.[1] In this case, the two groups are the brominated benzene ring (bromophenyl) and the hexyl chain. Since the benzene ring and the alkyl chain both contain six carbon atoms, the aromatic ring is assigned priority and designated as the parent structure: benzene .[1]

Consequently, the two substituents attached to the benzene parent are:

-

-Br (bromo)

-

-O(CH₂)₅CH₃ (hexyloxy)

1.3. Determination of Isomer Names

For a disubstituted benzene, the relative positions of the two substituents must be specified.[2] This is achieved by numbering the carbon atoms of the ring to give the substituents the lowest possible locants. The substituents are then listed in alphabetical order. "Bromo" precedes "hexyloxy" alphabetically, so the carbon atom bearing the bromo group is assigned position 1.

This leads to three possible constitutional isomers:

-

1-Bromo-2-hexyloxybenzene: The substituents are on adjacent carbons. This is also known as the ortho (o-) isomer.[3][4]

-

1-Bromo-3-hexyloxybenzene: The substituents are separated by one carbon. This is the meta (m-) isomer.[3][4]

-

1-Bromo-4-hexyloxybenzene: The substituents are on opposite carbons. This is the para (p-) isomer.[3][4]

The PubChem database confirms the IUPAC name for the para isomer as 1-bromo-4-(hexyloxy)benzene, often simplified to 1-bromo-4-hexoxybenzene.[5]

Part 2: Physicochemical Properties and Spectroscopic Analysis

The physical properties and spectroscopic signatures of these isomers are distinct, allowing for their differentiation and characterization. The para isomer is the most commonly documented in commercial and public databases.

2.1. Physicochemical Data

The properties of 1-bromo-4-hexyloxybenzene provide a representative profile for this class of compounds.

| Property | Value (for 1-bromo-4-hexyloxybenzene) | Source |

| Molecular Formula | C₁₂H₁₇BrO | PubChem[5] |

| Molecular Weight | 257.17 g/mol | PubChem[5], Chemsrc[6] |

| Appearance | Colorless to pale-yellow clear liquid | TCI America, Sigma-Aldrich |

| Boiling Point | 298.4 ± 13.0 °C at 760 mmHg | Chemsrc[6] |

| Density | 1.2 ± 0.1 g/cm³ | Chemsrc[6] |

| LogP (XLogP3) | 5.1 | PubChem[5] |

| CAS Number | 30752-19-3 | PubChem[5] |

2.2. Spectroscopic Elucidation

Spectroscopic methods are essential for confirming the identity and purity of each isomer. The substitution pattern on the aromatic ring gives rise to unique signals, particularly in ¹H NMR spectroscopy.

-

¹H NMR Spectroscopy : The aromatic region (typically δ 6.8-7.5 ppm) is most diagnostic.

-

Para Isomer (1,4-): Due to symmetry, the spectrum shows two distinct doublets, each integrating to 2H. This "AA'BB'" system is characteristic of para-disubstituted benzenes.[7]

-

Ortho Isomer (1,2-): An asymmetrical pattern of four distinct multiplets is expected in the aromatic region, each integrating to 1H.

-

Meta Isomer (1,3-): This isomer will also show four aromatic signals, but with different coupling constants and chemical shifts compared to the ortho isomer. One proton may appear as a singlet or a narrow triplet if the couplings to its neighbors are small.

-

Aliphatic Signals : For all isomers, the hexyloxy chain will produce characteristic signals: a triplet around δ 3.9-4.0 ppm for the -OCH₂- protons, a multiplet for the next CH₂ group, a series of overlapping multiplets for the central three CH₂ groups, and a terminal methyl triplet around δ 0.9 ppm.[8]

-

-

¹³C NMR Spectroscopy : The number of signals in the aromatic region (δ 110-160 ppm) reflects the symmetry of the isomer. The para isomer will show four aromatic carbon signals, whereas the ortho and meta isomers will each show six.

-

Infrared (IR) Spectroscopy : Key absorptions include C-O-C stretching for the ether linkage (around 1250 cm⁻¹) and C-H stretching for the aromatic and aliphatic groups. The C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can also be indicative of the substitution pattern.

Part 3: Synthesis and Reactivity

3.1. Core Synthesis Methodology: Williamson Ether Synthesis

The most direct and widely used method for preparing these compounds is the Williamson ether synthesis.[9][10] This reaction is a classic Sₙ2 (bimolecular nucleophilic substitution) process where an alkoxide nucleophile displaces a halide from an alkyl halide.[11] For preparing aryl ethers, the reaction involves a phenoxide ion and an alkyl halide.

The causality for this strategic choice is clear: the alternative pathway, involving a brominated aryl halide and a hexoxide ion, would require a nucleophilic aromatic substitution, which is a much more difficult reaction to perform unless the ring is activated by strong electron-withdrawing groups.

3.2. Detailed Experimental Protocol

This protocol is a self-validating system for the synthesis of 1-bromo-4-hexyloxybenzene.

-

Deprotonation of Bromophenol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromophenol (1.0 eq).

-

Dissolve the phenol in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a strong base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq)) portion-wise at 0 °C. Causality: Using a strong base ensures complete conversion of the weakly acidic phenol to the highly nucleophilic phenoxide ion.[12]

-

Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution (if using NaH) ceases.

-

-

Nucleophilic Substitution:

-

Add 1-bromohexane (1.1 eq) dropwise to the flask via a syringe. Causality: A primary alkyl halide is used because it is highly susceptible to Sₙ2 attack and minimizes the competing E2 elimination reaction that can occur with secondary or tertiary halides.[11][13]

-

Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine to remove the solvent and salt byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure bromohexyloxybenzene isomer.

-

Part 4: Applications in Research and Drug Development

Alkoxy-substituted bromobenzenes are highly versatile scaffolds in modern organic synthesis and are frequently employed in the development of new materials and pharmaceuticals.[14][15]

4.1. Role as a Chemical Intermediate

The molecule possesses two key handles for chemical modification:

-

The Bromo Group: This is a cornerstone functional group for cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the facile formation of C-C, C-N, and C-O bonds. This transforms the simple starting material into complex molecular architectures.[16]

-

The Hexyloxy Chain: This lipophilic tail is crucial for modulating the physicochemical properties of a target molecule. In drug development, adjusting the length and branching of such alkyl chains is a common strategy to optimize solubility, membrane permeability, and metabolic stability (ADME properties).[17]

4.2. Field-Proven Insights

In drug discovery programs, scaffolds like bromohexyloxybenzene are often used to explore structure-activity relationships (SAR). For example, a library of compounds can be generated where the bromo position is functionalized with various groups (via cross-coupling) while the alkoxy chain is varied in length (e.g., from butoxy to octyloxy). This systematic approach allows researchers to probe how different regions of the molecule interact with a biological target, such as an enzyme active site or a G-protein coupled receptor, and to fine-tune the compound's potency and pharmacokinetic profile. The para isomer, 1-bromo-4-hexyloxybenzene, is particularly prevalent as an intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[14]

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.1 Naming Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Hexyloxybromobenzene | CAS#:30752-19-3 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 11. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 12. Khan Academy [khanacademy.org]

- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis of substituted alkoxy benzene minilibraries, for the discovery of new insect olfaction or gustation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors [mdpi.com]

The Solubility of 1-Bromo-4-(hexyloxy)benzene in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

In the landscape of advanced material science and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is paramount. 1-Bromo-4-(hexyloxy)benzene, a versatile aromatic ether, serves as a critical building block in the synthesis of novel organic electronics, liquid crystals, and complex drug molecules. Its solubility profile across a spectrum of organic solvents directly dictates reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic route. This in-depth technical guide provides a comprehensive exploration of the solubility of 1-bromo-4-(hexyloxy)benzene, offering both theoretical underpinnings and practical, field-proven methodologies for its determination and application.

Unveiling the Molecular Architecture: Physicochemical Properties of 1-Bromo-4-(hexyloxy)benzene

To comprehend the solubility characteristics of 1-bromo-4-(hexyloxy)benzene, a foundational understanding of its molecular structure and inherent properties is essential.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrO | |

| Molecular Weight | 257.17 g/mol | |

| Appearance | Clear, colorless to pale-yellow liquid | |

| Boiling Point | 298.4 ± 13.0 °C at 760 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | |

| XLogP3 | 5.1 |

The molecule possesses a distinctly amphipathic character. The brominated benzene ring introduces a degree of polarity and potential for specific intermolecular interactions, while the hexyloxy tail imparts significant non-polar, lipophilic characteristics. The ether linkage, while polar, offers limited hydrogen bonding capability as a hydrogen bond acceptor. This duality in its structure is the primary determinant of its solubility behavior.

The Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. For 1-bromo-4-(hexyloxy)benzene, this translates to an expectation of good solubility in solvents with similar polarity and intermolecular force characteristics.

Key Influencing Factors:

-

Polarity: The polarity of the solvent plays a crucial role. Non-polar solvents, such as hexane, are expected to readily solvate the non-polar hexyloxy chain. Aprotic polar solvents like tetrahydrofuran (THF) and toluene are anticipated to be effective due to their ability to engage in dipole-dipole interactions with the bromobenzene moiety.

-

Hydrogen Bonding: As 1-bromo-4-(hexyloxy)benzene is not a hydrogen bond donor, its solubility in protic solvents like ethanol is influenced by the solvent's ability to interact with the ether oxygen and the aromatic ring.

-

Temperature: The dissolution of a solid in a liquid is typically an endothermic process, meaning that solubility generally increases with temperature. This relationship is described by the van't Hoff equation.

Quantitative Solubility Profile: An Experimental Imperative

A thorough review of the scientific literature reveals a conspicuous absence of specific quantitative solubility data (e.g., in g/L or mol/L) for 1-bromo-4-(hexyloxy)benzene in common organic solvents. This knowledge gap necessitates an experimental approach to accurately determine these critical parameters. The following section provides a robust, self-validating protocol for researchers to establish a precise solubility profile.

Predicted Solubility Ranking

Based on the principles of "like dissolves like," a qualitative prediction of solubility in various organic solvents can be postulated. This serves as a preliminary guide for solvent selection in experimental design.

| Solvent | Predicted Solubility | Rationale |

| Toluene | High | Aromatic solvent, favorable π-π stacking interactions with the benzene ring. |

| Tetrahydrofuran (THF) | High | Polar aprotic ether, capable of dipole-dipole interactions. |

| Dichloromethane (DCM) | High | Polar aprotic solvent, effective at solvating a range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Moderate to High | Highly polar aprotic solvent, may be too polar for optimal interaction with the non-polar tail. |

| Hexane | Moderate | Non-polar solvent, will primarily solvate the hexyloxy chain. |

| Ethanol | Low to Moderate | Protic solvent, potential for hydrogen bonding with the ether oxygen but mismatched polarity. |

| Water | Very Low | Highly polar, protic solvent, immiscible with the largely non-polar solute. |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines the gravimetric method for determining the equilibrium solubility of 1-bromo-4-(hexyloxy)benzene at a specified temperature (e.g., 25 °C).

Materials:

-

1-Bromo-4-(hexyloxy)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-bromo-4-(hexyloxy)benzene to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Add a known volume (e.g., 5.00 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is established. It is advisable to take measurements at multiple time points to confirm that the concentration is no longer changing.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely evaporated, re-weigh the vial to determine the mass of the dissolved 1-bromo-4-(hexyloxy)benzene.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of solvent in L)

-

Solubility (mol/L) = Solubility (g/L) / Molecular Weight of 1-bromo-4-(hexyloxy)benzene

-

Data Presentation Template:

The following table provides a structured format for presenting the experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Toluene | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Dichloromethane (DCM) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Hexane | 25 | |||

| Ethanol | 25 |

Field-Proven Insights: The Role of Solubility in Key Applications

The solubility of 1-bromo-4-(hexyloxy)benzene is not merely an academic parameter; it is a critical enabler of its utility in cutting-edge applications.

Organic Light-Emitting Diodes (OLEDs)

In the fabrication of OLEDs, 1-bromo-4-(hexyloxy)benzene serves as a precursor for the synthesis of light-emitting polymers and small molecules. The synthesis of these materials often involves solution-based processing techniques such as spin-coating or ink-jet printing. Therefore, high solubility in appropriate organic solvents is essential for achieving uniform, defect-free thin films, which are critical for device performance and longevity.

Suzuki Cross-Coupling Reactions

1-Bromo-4-(hexyloxy)benzene is a common substrate in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis. The efficiency of these reactions is highly dependent on the solubility of all reactants, including the aryl halide, the boronic acid, the base, and the catalyst, in the chosen solvent system. A solvent that ensures all components remain in the solution phase promotes optimal reaction rates and yields. Toluene and THF are frequently employed in these reactions due to their ability to dissolve a wide range of organic substrates.

Figure 1: Workflow for a typical Suzuki cross-coupling reaction.

Conclusion

While a comprehensive quantitative solubility profile for 1-bromo-4-(hexyloxy)benzene remains to be exhaustively documented in the public domain, this guide provides the theoretical framework, predictive insights, and a robust experimental protocol to empower researchers in determining this vital parameter. A thorough understanding and experimental determination of its solubility in various organic solvents are indispensable for optimizing its use in the synthesis of advanced materials and pharmaceuticals, thereby accelerating innovation in these critical fields.

spectroscopic data for 1-bromo-4-(hexyloxy)benzene

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-(hexyloxy)benzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (CAS No. 30752-19-3), a key intermediate in the synthesis of advanced organic materials, including those for Organic Light-Emitting Diodes (OLEDs) and liquid crystals.[1] For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, purity, and structural integrity. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The molecular structure, with its para-substituted aromatic ring, flexible hexyloxy chain, and bromine atom, gives rise to a distinct and interpretable set of spectroscopic data. We will explore the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Physicochemical Properties

1-Bromo-4-(hexyloxy)benzene is an organic compound featuring a benzene ring substituted with a bromine atom and a hexyloxy group in a para configuration. This structure imparts specific chemical reactivity and physical properties that are crucial for its applications.

| Property | Value | Source |

| CAS Number | 30752-19-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₇BrO | [2][3][5] |

| Molecular Weight | ~257.17 g/mol | [2][3][5] |

| Physical Form | Clear, colorless to pale-yellow liquid | |

| Boiling Point | ~298.4 °C at 760 mmHg | [2] |

| IUPAC Name | 1-bromo-4-(hexyloxy)benzene | [3][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-bromo-4-(hexyloxy)benzene, it allows for the unambiguous assignment of every proton and carbon atom.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. The para-substitution on the benzene ring leads to a simplified, symmetrical pattern in the aromatic region, which is a key diagnostic feature. The aliphatic hexyloxy chain presents a series of distinct signals whose chemical shifts and multiplicities are determined by their proximity to the electron-withdrawing oxygen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~ 7.38 | Doublet (d) | 2H | Ar-H (ortho to Br) | These protons are part of an AA'BB' system. They are deshielded by the electronegative bromine atom and the aromatic ring current. Their signal is a doublet due to coupling with the protons ortho to the oxygen. |

| ~ 6.82 | Doublet (d) | 2H | Ar-H (ortho to O) | These protons are in the same AA'BB' system but are shielded relative to their counterparts by the electron-donating effect of the oxygen atom. Their signal is a doublet due to coupling with the protons ortho to the bromine. |

| ~ 3.93 | Triplet (t) | 2H | -O-CH₂ - | This methylene group is directly attached to the electronegative oxygen atom, causing a significant downfield shift. The signal is a triplet due to coupling with the adjacent CH₂ group. |

| ~ 1.78 | Quintet (p) | 2H | -O-CH₂-CH₂ - | This signal is shifted downfield from a typical alkane due to the inductive effect of the nearby oxygen, though less so than the O-CH₂ group. It appears as a quintet (or multiplet) due to coupling with the two adjacent CH₂ groups. |

| ~ 1.45 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₂- | This methylene group is further from the oxygen and experiences less deshielding. |

| ~ 1.34 | Multiplet (m) | 2H | -CH₂-CH₂ -CH₃ | This methylene group is shielded further, approaching a typical alkane chemical shift. |

| ~ 0.92 | Triplet (t) | 3H | -CH₃ | This terminal methyl group is the most shielded of the aliphatic protons and appears as a characteristic triplet due to coupling with the adjacent CH₂ group. |

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds due to its excellent dissolving power and the single, easily identifiable solvent peak. A high-field instrument (e.g., 500 MHz) is chosen to achieve better signal dispersion, which is particularly useful for resolving the overlapping multiplets of the alkyl chain.[6]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-bromo-4-(hexyloxy)benzene in approximately 0.6 mL of CDCl₃.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's magnetic field is shimmed to ensure homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 to 32 scans to enhance the signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm) as the reference.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Proton-decoupled spectra, where all C-H couplings are removed, result in a series of singlets, one for each unique carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~ 158.5 | Ar-C (C-O) | The carbon directly attached to the highly electronegative oxygen is the most deshielded aromatic carbon. |

| ~ 132.4 | Ar-C (ortho to Br) | These carbons are deshielded by the inductive effect of the attached bromine. |

| ~ 116.2 | Ar-C (ortho to O) | These carbons are shielded by the electron-donating resonance effect of the oxygen atom. |

| ~ 113.8 | Ar-C (C-Br) | The carbon attached to bromine shows a moderate chemical shift. Its exact position can be confirmed with 2D NMR techniques. |

| ~ 68.3 | -O-C H₂- | The carbon attached to oxygen is the most deshielded aliphatic carbon. |

| ~ 31.5 | -O-CH₂-C H₂- | The inductive effect of the oxygen diminishes with distance. |

| ~ 29.2 | -C H₂-CH₂-CH₃ | Further shielding is observed as the influence of the oxygen atom wanes. |

| ~ 25.7 | -CH₂-C H₂-CH₂- | This carbon is in a relatively electron-rich environment. |

| ~ 22.6 | -C H₂-CH₃ | The second to last carbon in the chain. |

| ~ 14.0 | -C H₃ | The terminal methyl carbon is the most shielded aliphatic carbon. |

Self-Validating Protocol: The protocol for ¹³C NMR is similar to ¹H NMR, but requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope (~1.1%). The use of broadband proton decoupling is essential to simplify the spectrum to singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. It is an excellent technique for identifying the presence of specific functional groups.[7] The spectrum of 1-bromo-4-(hexyloxy)benzene will be dominated by vibrations from the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds.

Key IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring. |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, sharp peaks indicating the hexyloxy chain. |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1245 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | A strong, prominent peak confirming the ether linkage. |

| ~1040 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | A secondary peak associated with the ether group. |

| ~825 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic | A strong peak indicative of the para-substitution pattern. |

| ~600-500 | C-Br Stretch | Aryl Bromide | A weaker absorption in the fingerprint region confirming the C-Br bond. |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the liquid 1-bromo-4-(hexyloxy)benzene directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32-64 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For 1-bromo-4-(hexyloxy)benzene, the most telling feature is the isotopic pattern of bromine.

Key Features of the Electron Ionization (EI) Mass Spectrum

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[8] Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. For C₁₂H₁₇BrO, these will be:

-

m/z ≈ 256 (for the ⁷⁹Br isotopologue)

-

m/z ≈ 258 (for the ⁸¹Br isotopologue) This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8]

-

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: Loss of the pentyl radical (•C₅H₁₁) from the hexyloxy chain is a common fragmentation pathway for ethers, leading to a prominent fragment.

-

[M - C₅H₁₁]⁺ → m/z 185/187

-

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom.

-

Loss of the Hexyloxy Radical: Cleavage of the aryl-oxygen bond can lead to the bromophenyl cation.

-

[M - •OC₆H₁₃]⁺ → m/z 155/157

-

-

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250 °C. Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Method:

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 400.

-

Synthesis Pathway: A Practical Consideration

Understanding the synthesis of 1-bromo-4-(hexyloxy)benzene is crucial for anticipating potential impurities. It is typically synthesized via a Williamson ether synthesis from 4-bromophenol and 1-bromohexane.[2]

Protocol: Williamson Ether Synthesis

-

Deprotonation: In a round-bottom flask, dissolve 4-bromophenol in a polar aprotic solvent like acetone or DMF. Add a slight excess of a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol, forming the potassium 4-bromophenoxide in situ.

-

Nucleophilic Attack: Add 1-bromohexane to the mixture. Heat the reaction under reflux for several hours. The phenoxide anion acts as a nucleophile, attacking the primary alkyl halide and displacing the bromide ion to form the ether linkage.

-

Workup: After cooling, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with dilute NaOH solution to remove any unreacted phenol, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-bromo-4-(hexyloxy)benzene.

References

- 1. 1-Bromo-4-hexyloxybenzene | 30752-19-3 | TCI AMERICA [tcichemicals.com]

- 2. p-Hexyloxybromobenzene | CAS#:30752-19-3 | Chemsrc [chemsrc.com]

- 3. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-Hexyloxybromobenzene

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-hexyloxybromobenzene, a key intermediate in various synthetic applications, including liquid crystals and pharmaceuticals. This document moves beyond a simple recitation of spectral data, offering a deep dive into the underlying principles that govern the chemical shifts observed in this molecule. We will explore the synergistic and opposing electronic effects of the bromo and hexyloxy substituents, detail a robust experimental protocol for high-fidelity data acquisition, and present a thorough, step-by-step interpretation of the resulting spectrum. This guide is intended for researchers and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Foundational Principles: Decoding the ¹³C Spectrum

Carbon-13 NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, the ¹³C spectrum benefits from a much wider range of chemical shifts (typically 0-220 ppm), which minimizes signal overlap and provides a distinct signal for each chemically unique carbon atom under standard proton-decoupled conditions.[2][3] The precise chemical shift (δ) of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is primarily dictated by hybridization and the inductive and resonance effects of neighboring atoms and functional groups.

For 4-hexyloxybromobenzene, a para-substituted aromatic compound, the interpretation hinges on understanding the influence of its two distinct substituents on the benzene ring and the aliphatic chain.

Substituent Effects on the Aromatic System

The chemical shifts of the aromatic carbons in 4-hexyloxybromobenzene are a direct consequence of the electronic push-and-pull from the bromo and hexyloxy groups.

-

The Hexyloxy Group (-O-C₆H₁₃): The oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect that deshields the directly attached carbon (ipso-carbon). However, its most significant influence is its powerful electron-donating effect through resonance, where its lone pairs delocalize into the π-system of the ring. This resonance effect increases electron density primarily at the ortho and para positions, causing them to be shielded (shifted upfield).

-

The Bromo Group (-Br): As a halogen, bromine is electronegative and inductively withdraws electron density. However, it is also subject to the "heavy atom effect."[4] This phenomenon, particularly pronounced for heavier halogens like bromine and iodine, leads to significant shielding of the ipso-carbon. The large, diffuse electron cloud of the bromine atom induces a local diamagnetic current that opposes the main magnetic field, shifting the attached carbon's signal to a higher field (lower ppm value) than would be predicted based on electronegativity alone.[4]

Molecular Symmetry

The para-substitution pattern of 4-hexyloxybromobenzene imparts a C₂ axis of symmetry. This symmetry renders pairs of aromatic carbons chemically equivalent.[5][6] Consequently, instead of six unique signals for the six aromatic carbons, we expect only four. The aliphatic hexyloxy chain has no such symmetry, so each of its six carbons will be chemically distinct. Therefore, a total of 10 distinct signals are predicted for the molecule.[7]

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹³C NMR spectrum is predicated on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation

-

Analyte & Concentration: Weigh approximately 50-100 mg of 4-hexyloxybromobenzene. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR to compensate for the low natural abundance (1.1%) of the ¹³C isotope.[8][9]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent for this compound and its characteristic solvent signal at ~77.16 ppm serves as a convenient secondary reference.[9]

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution to serve as the primary internal reference standard, defining the 0 ppm point on the chemical shift scale.[8]

-

Filtration and Transfer: In a separate small vial, ensure the sample is fully dissolved.[8] To prevent magnetic field distortions that can broaden spectral lines, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[9] This removes any particulate matter.

-

Final Adjustments: Ensure the final sample height in the NMR tube is approximately 4-5 cm to be compatible with the spectrometer's radio frequency coil.[9][10] Cap the tube, label it clearly, and gently invert to mix.

Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H spin-spin coupling, resulting in a single sharp line for each unique carbon.[1][11]

-

Acquisition Parameters:

-

Pulse Angle: 30°. This provides a good compromise between signal intensity and the need for longer relaxation delays.

-

Relaxation Delay (D1): 2.0 seconds. For routine structural confirmation, this is sufficient. For strictly quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) would be required to ensure complete relaxation and accurate peak integration.[12][13]

-

Number of Scans: 1024 scans. This number is typically required to achieve an adequate signal-to-noise ratio for a sample of this concentration.

-

Spectral Interpretation: Assigning the Carbon Framework

The analysis workflow involves systematically assigning each of the 10 predicted signals based on established chemical shift principles and the specific substituent effects discussed earlier.

Caption: Workflow for ¹³C NMR spectral analysis.

Molecular Structure and Carbon Numbering

For clarity, the carbons of 4-hexyloxybromobenzene are numbered as shown below.

Caption: Structure of 4-hexyloxybromobenzene with numbering.

Peak Assignments

The spectrum is divided into two distinct regions: the aliphatic region (upfield) and the aromatic region (downfield).

Table 1: Predicted ¹³C Chemical Shifts and Assignments for 4-Hexyloxybromobenzene

| Carbon(s) | Region | Predicted δ (ppm) | Rationale |

| C12 | Aliphatic | ~14.1 | Terminal methyl (-CH₃) group; most shielded aliphatic carbon. |

| C10, C11 | Aliphatic | ~22.6 - 25.7 | Methylene groups in the middle of the alkyl chain, shielded environment. |

| C9 | Aliphatic | ~29.2 | Methylene group (γ to oxygen); slight deshielding relative to C10/C11. |

| C8 | Aliphatic | ~31.6 | Methylene group (β to oxygen); experiences some inductive deshielding. |

| C7 | Aliphatic | ~68.4 | Methylene carbon directly bonded to electronegative oxygen (-O-C H₂-); most deshielded aliphatic carbon. |

| C1 | Aromatic | ~113.8 | ipso-carbon attached to Br. Shielded by the "heavy atom effect," overriding inductive withdrawal.[4] |

| C2, C6 | Aromatic | ~116.3 | ortho to the electron-donating -OR group; highly shielded by resonance. Equivalent by symmetry. |

| C3, C5 | Aromatic | ~132.3 | meta to the -OR group and ortho to the -Br group. Deshielded by bromine's inductive effect. Equivalent by symmetry. |

| C4 | Aromatic | ~159.1 | ipso-carbon attached to the highly electronegative oxygen; most deshielded aromatic carbon. |

Note: Predicted values are based on standard substituent additivity rules and data from similar compounds. Actual experimental values may vary slightly based on solvent and concentration.

The assignment strategy relies on predictable electronic effects. The carbons of the hexyloxy chain are assigned based on their distance from the electronegative oxygen atom, with C7 being the most downfield and C12 the most upfield. In the aromatic region, the two ipso-carbons (C1 and C4) are identified first due to their unique and strong shifts. C4 is the most downfield due to the oxygen's electronegativity, while C1 is significantly upfield due to the heavy atom effect of bromine. The remaining signals, C2/C6 and C3/C5, are assigned based on their positions relative to the powerful electron-donating hexyloxy group.

Conclusion

The ¹³C NMR spectrum of 4-hexyloxybromobenzene provides a textbook example of how substituent effects and molecular symmetry govern chemical shifts. Through a combination of robust experimental technique and a logical, theory-grounded approach to interpretation, all 10 unique carbon signals can be unambiguously assigned. This guide demonstrates that a thorough understanding of foundational NMR principles is paramount for transforming raw spectral data into definitive structural information, a critical step in chemical research and development.

References

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. magritek.com [magritek.com]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 13. pubs.acs.org [pubs.acs.org]

Decoding Molecular Architecture: An In-depth Technical Guide to the FT-IR Spectrum of Benzene, 1-bromo-4-(hexyloxy)-

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Benzene, 1-bromo-4-(hexyloxy)-, a molecule of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offering a predictive framework for spectral interpretation. We will explore the causal relationships between molecular structure and spectral features, present a robust experimental protocol for data acquisition, and provide a detailed assignment of key absorption bands.

Introduction: FT-IR Spectroscopy as a Structural Elucidation Tool

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. Absorption of this radiation occurs when the frequency of the light matches the natural vibrational frequency of a bond, resulting in a transition to a higher vibrational energy level. An FT-IR spectrometer measures this absorption as a function of wavenumber (cm⁻¹), generating a unique spectral fingerprint that reveals the functional groups present in the molecule. For a molecule like Benzene, 1-bromo-4-(hexyloxy)-, with its distinct aromatic, ether, alkyl, and halide components, FT-IR provides a rapid and non-destructive method for structural verification and purity assessment.

Molecular Structure and Predicted Vibrational Modes

The foundational step in interpreting an FT-IR spectrum is to dissect the molecule's structure and identify its constituent functional groups. Benzene, 1-bromo-4-(hexyloxy)- (also known as p-Bromophenylhexyl ether) has the chemical formula C₁₂H₁₇BrO and a molecular weight of approximately 257.17 g/mol .[1][2][3]

The key structural components are:

-

A 1,4-disubstituted (para) benzene ring: This aromatic core gives rise to several characteristic vibrations.

-

An aryl alkyl ether linkage (C-O-C): The connection between the aromatic ring and the hexyloxy group.

-

A hexyl (C₆H₁₃) aliphatic chain: This saturated hydrocarbon chain will exhibit its own set of stretching and bending modes.

-

A carbon-bromine bond (C-Br): The halogen substituent on the aromatic ring.

Based on this structure, we can predict the major absorption bands that will define its FT-IR spectrum.

Interpreting the Spectrum: A Guided Tour of Key Absorption Bands

The FT-IR spectrum of Benzene, 1-bromo-4-(hexyloxy)- can be systematically analyzed by dividing it into distinct regions corresponding to specific vibrational modes.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic feature is the distinction between aromatic and aliphatic C-H bonds.[4][5]

-

Aromatic C-H Stretch (>3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring will produce one or more weak to medium intensity sharp peaks in the 3100-3000 cm⁻¹ region.[5][6]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The sp³-hybridized C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups in the hexyloxy chain will result in multiple strong, sharp absorptions in the 2960-2850 cm⁻¹ range.[6] Specifically, one can expect to see asymmetric and symmetric stretches for both methylene and methyl groups.

The "Fingerprint" Region (1600-600 cm⁻¹)

This region contains a wealth of structural information, including skeletal vibrations and bending modes that are unique to the molecule as a whole.

-

Aromatic C=C Ring Stretching (1600-1450 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring typically results in two or three sharp, medium-intensity bands in this region.[7][8] Common absorptions appear around 1600 cm⁻¹ and 1500 cm⁻¹.[4]

-

Aliphatic C-H Bending (1470-1370 cm⁻¹): The scissoring and bending vibrations of the -CH₂- and -CH₃- groups of the hexyloxy chain appear here. A characteristic peak for methyl group bending is often seen around 1375 cm⁻¹.[9]

-

Ether C-O-C Stretching (1300-1000 cm⁻¹): This is one of the most prominent features for an ether. Aryl alkyl ethers, like the subject molecule, are expected to show two distinct C-O stretching bands:[10][11]

-

Aromatic C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring is strongly indicated by intense bands in this region. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in the 860-800 cm⁻¹ range due to the out-of-plane bending of the adjacent C-H bonds.[13][14]

-

Carbon-Bromine (C-Br) Stretching (<700 cm⁻¹): The C-Br stretching vibration is expected to appear as a medium to strong intensity band in the low-frequency region of the spectrum, typically between 690 and 515 cm⁻¹.[15] Its exact position can sometimes be obscured by other absorptions in the fingerprint region.

Quantitative Data Summary

The expected FT-IR absorption bands for Benzene, 1-bromo-4-(hexyloxy)- are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Weak to Medium |

| 2960 - 2850 | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (sp³ C-H) | Strong |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1470 - 1370 | C-H Bend | Aliphatic (-CH₂-, -CH₃) | Medium |

| 1300 - 1200 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |

| 860 - 800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | Strong |

| < 700 | C-Br Stretch | Aryl Halide | Medium to Strong |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure the acquisition of a reliable and reproducible FT-IR spectrum, a standardized protocol is essential. The following methodology describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique for liquid or solid samples.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a diamond ATR accessory.[2]

-

Sample: Benzene, 1-bromo-4-(hexyloxy)- (solid or liquid).

-

Solvent: Isopropanol or ethanol for cleaning.

-

Wipes: Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Lower the ATR anvil to ensure no sample is present.

-

Acquire a background spectrum. This is a critical self-validating step, as the instrument will digitally subtract this spectrum from the sample spectrum, removing any signals from the atmosphere or the instrument itself. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Retract the ATR anvil.

-

Place a small amount of the Benzene, 1-bromo-4-(hexyloxy)- sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it is finely powdered to achieve good contact.

-

Lower the anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction if necessary to ensure the spectral baseline is flat.

-

Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

-

Compare the obtained peak positions with the expected values from the literature and the analysis provided in this guide.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and anvil with a solvent-dampened wipe to remove all traces of the sample, preparing the instrument for the next user.

-

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the distinct structural motifs of Benzene, 1-bromo-4-(hexyloxy)- and their corresponding key vibrational regions in the FT-IR spectrum.

Caption: Correlation between molecular substructures and their characteristic FT-IR absorption regions.

Conclusion

The FT-IR spectrum of Benzene, 1-bromo-4-(hexyloxy)- offers a rich dataset for structural confirmation. By systematically analyzing the C-H stretching, fingerprint, and low-frequency regions, one can confidently identify the key functional groups: the para-substituted aromatic ring, the aryl alkyl ether linkage, the aliphatic side chain, and the carbon-bromine bond. The combination of a strong C-O stretch around 1250 cm⁻¹, strong aliphatic C-H stretches below 3000 cm⁻¹, and a distinct out-of-plane bending mode in the 860-800 cm⁻¹ range provides a definitive spectral signature for this molecule. This guide provides the foundational knowledge and practical protocols for researchers to utilize FT-IR spectroscopy effectively in their work with this and structurally related compounds.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Benzene, 1-bromo-4-(hexyloxy)- | C12H17BrO | CID 520492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-BROMO-4-(HEXYLOXY)BENZENE | CAS 30752-19-3 [matrix-fine-chemicals.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Mass Spectrometry of 1-bromo-4-(hexyloxy)benzene

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mass spectrometric behavior of 1-bromo-4-(hexyloxy)benzene, a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] A thorough understanding of its fragmentation patterns is crucial for its identification, structural elucidation, and quality control in synthetic applications.

Introduction to 1-bromo-4-(hexyloxy)benzene and its Mass Spectrometric Analysis

1-bromo-4-(hexyloxy)benzene (C₁₂H₁₇BrO) is an organic compound featuring a benzene ring substituted with a bromine atom and a hexyloxy group in a para configuration.[1][2] This structure imparts specific chemical properties that are leveraged in the development of advanced organic materials.[1] Mass spectrometry is an indispensable analytical technique for characterizing this molecule, providing vital information about its molecular weight and structural integrity.

The molecular weight of 1-bromo-4-(hexyloxy)benzene is approximately 257.17 g/mol .[2][3][4][5][6] Due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[7][8] This results in two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[7]

Theoretical Principles of Mass Spectrometry